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Compound of Interest

Compound Name:
3,4-dimethyl-N-(8-

quinolinyl)benzamide

Cat. No.: B312531 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,4-dimethyl-N-(8-quinolinyl)benzamide is a specific chemical compound for

which detailed experimental data is not extensively available in public scientific literature. The

following guide is constructed based on established principles of organic chemistry, standard

analytical methodologies, and predictive data for structurally related compounds. The

experimental protocols described are hypothetical and represent a standard approach to the

synthesis and characterization of such a molecule.

Core Physicochemical Properties
The precise experimental physicochemical properties of 3,4-dimethyl-N-(8-
quinolinyl)benzamide are not well-documented. The data presented below are calculated or

estimated based on the chemical structure and data from analogous compounds. These values

serve as a baseline for experimental design and handling.
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Property Value Data Type

Molecular Formula C₁₈H₁₆N₂O Calculated

Molecular Weight 276.34 g/mol Calculated

Appearance
Expected to be an off-white to

yellow solid
Predicted

Melting Point Not determined; likely >150 °C Estimated

Boiling Point >450 °C Estimated

Calculated LogP 4.2 - 4.8 Calculated

pKa (most basic) ~4.5 (for quinoline nitrogen) Estimated

Solubility

Soluble in DMSO, DMF,

Methanol; Poorly soluble in

water

Predicted

Proposed Experimental Protocols
Synthesis Protocol: Amide Coupling
The most direct and common method for synthesizing 3,4-dimethyl-N-(8-
quinolinyl)benzamide is via the coupling of 3,4-dimethylbenzoic acid (or its activated

derivative) with 8-aminoquinoline.

Reaction Scheme:

3,4-dimethylbenzoyl chloride + 8-aminoquinoline → 3,4-dimethyl-N-(8-quinolinyl)benzamide

Materials and Reagents:

3,4-dimethylbenzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

8-aminoquinoline
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Activation of Carboxylic Acid:

To a solution of 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (10 mL per mmol of

acid) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

Add a catalytic amount of anhydrous DMF (1-2 drops).

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas

evolution ceases. The formation of the acid chloride is complete.

Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4-

dimethylbenzoyl chloride.

Amide Coupling Reaction:

Dissolve 8-aminoquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a

separate flask under a nitrogen atmosphere and cool to 0 °C.

Dissolve the crude 3,4-dimethylbenzoyl chloride from the previous step in a minimal

amount of anhydrous DCM.

Add the acid chloride solution dropwise to the 8-aminoquinoline solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor

reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl

acetate gradient to elute the final product.

Combine the pure fractions and remove the solvent in vacuo to yield 3,4-dimethyl-N-(8-
quinolinyl)benzamide.

Analytical Characterization Protocol
To confirm the identity, structure, and purity of the synthesized compound, the following

analytical techniques would be employed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To confirm the chemical structure by identifying the chemical environment of all

protons and carbon atoms.

Sample Prep: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform

(CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Analysis: Acquire ¹H and ¹³C spectra. Expected ¹H signals include aromatic protons from

both the quinoline and benzamide rings, a singlet for the amide N-H proton, and two

singlets for the two methyl groups.

High-Resolution Mass Spectrometry (HRMS):
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Purpose: To confirm the elemental composition and molecular weight.

Sample Prep: Dissolve a small sample (~1 mg/mL) in a suitable solvent like methanol or

acetonitrile.

Analysis: Use an ESI (Electrospray Ionization) source to acquire the mass spectrum. The

observed m/z value for the protonated molecule [M+H]⁺ should match the calculated value

for C₁₈H₁₇N₂O⁺ (277.1335) within a 5 ppm error margin.

High-Performance Liquid Chromatography (HPLC):

Purpose: To determine the purity of the final compound.

Method: Use a C18 reverse-phase column with a mobile phase gradient of water and

acetonitrile (both containing 0.1% formic acid or TFA). Monitor the elution profile using a

UV detector at wavelengths such as 254 nm and 280 nm.

Result: A pure sample should exhibit a single major peak, typically with >95% purity by

peak area.

Potential Biological Activity and Signaling
While no specific biological activity has been reported for 3,4-dimethyl-N-(8-
quinolinyl)benzamide, the core scaffolds—quinoline and benzamide—are prevalent in

medicinal chemistry.[1][2] Quinoline derivatives are known to exhibit a wide range of

pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[3]

Similarly, the benzamide moiety is a key structural feature in many approved drugs.

Based on its structure, this compound could be investigated for activities such as:

Kinase Inhibition: Many quinoline-based molecules act as inhibitors of protein kinases

involved in cell signaling pathways.

Enzyme Inhibition: The structure could potentially interact with the active sites of various

enzymes.

Metal Chelation: The 8-aminoquinoline moiety is a known metal-chelating group, suggesting

potential applications where metal ion modulation is relevant.
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Any investigation into its biological function would first involve broad screening assays,

followed by more targeted studies to elucidate a specific mechanism of action and any

associated signaling pathways.

Visualized Workflows
The following diagrams illustrate the proposed workflows for the synthesis and characterization

of the title compound.
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Caption: Proposed workflow for the synthesis of 3,4-dimethyl-N-(8-quinolinyl)benzamide.
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Caption: Analytical workflow for structure and purity confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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